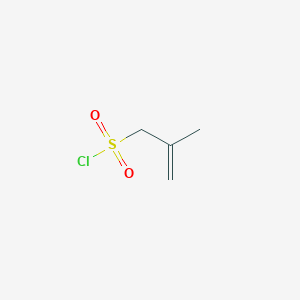

2-Methylprop-2-ene-1-sulfonyl chloride

Description

Contextualization within Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) represent a significant class of organosulfur compounds that have been firmly established as pivotal reagents and intermediates in the field of organic chemistry. magtech.com.cnresearchgate.net Their general structure features a sulfonyl functional group (-SO₂-) bonded to a chlorine atom and an organic substituent (R). wikipedia.org These compounds are widely utilized in both academic research and industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals. quora.comgoogle.com

Within this broad class, unsaturated sulfonyl chlorides, particularly those containing a carbon-carbon double bond (vinylic or allylic), exhibit unique chemical properties. 2-Methylprop-2-ene-1-sulfonyl chloride, an allylic sulfonyl chloride, is a prime example. Its structure incorporates both a reactive sulfonyl chloride moiety and a nucleophilic π-system, leading to a diverse and interesting reactivity profile that distinguishes it from its saturated counterparts.

Significance as a Versatile Synthetic Intermediate

The utility of sulfonyl chlorides stems from their capacity to act as powerful sources for various sulfur-containing functional groups. magtech.com.cnresearchgate.net They are extensively used as key intermediates in the synthesis of sulfonamides, sulfonate esters, and sulfones through reactions with amines, alcohols, and arenes, respectively. wikipedia.org

Specifically, this compound serves as a valuable building block in synthetic chemistry. It is identified as a chlorosulfonation agent and an alicyclic sulfonating agent. cymitquimica.com Research has highlighted its application in the production of photoresists for lithography and in the synthesis of benzyl (B1604629) chlorides, which are precursors to aldehydes and amides. cymitquimica.com The presence of the allyl group provides an additional site for chemical modification, enhancing its versatility. This dual functionality allows for sequential or tandem reactions, making it a valuable tool for constructing complex molecular architectures.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14568-34-4 | cymitquimica.com |

| Molecular Formula | C₄H₇ClO₂S | cymitquimica.com |

| Molecular Weight | 154.62 g/mol | cymitquimica.com |

Distinctive Reactivity Profile of Unsaturated Sulfonyl Chlorides

The reactivity of unsaturated sulfonyl chlorides is characterized by the interplay between the electrophilic sulfur center of the sulfonyl chloride group and the nucleophilic double bond. This class of compounds can participate in a wide array of transformations, including annulations, radical reactions, and ionic reactions. magtech.com.cn The double bond can undergo addition reactions, while the sulfonyl chloride group is susceptible to nucleophilic substitution. wikipedia.orgbohrium.com

For instance, research has demonstrated novel transformations such as the visible-light-induced 1,4-hydroxysulfonylation of vinyl enynes with sulfonyl chlorides, which generates multisubstituted sulfonyl allenic alcohols. acs.org This highlights how the unsaturated framework can direct reactivity and enable the formation of complex products. The position of the double bond relative to the sulfonyl chloride group is crucial; for example, the reactivity of an allylic sulfonyl chloride like this compound differs significantly from its vinylic or other isomeric forms. google.comnih.gov This structural variation influences the electronic and steric environment, leading to distinct chemical behaviors and product selectivities.

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Reaction at the sulfonyl group with nucleophiles like amines or alcohols to form sulfonamides and sulfonate esters. | wikipedia.org |

| Addition to Alkenes/Alkynes | Reactions involving the unsaturated moiety, such as chlorosulfonylation and other addition reactions. | magtech.com.cnresearchgate.net |

| Radical Reactions | Participation in radical-mediated transformations to form new C-S or C-C bonds. | magtech.com.cn |

| Photochemical Reactions | Visible-light induced reactions, such as hydroxysulfonylation, expanding the synthetic utility. | acs.org |

Scope of Research Review on this compound

This article focuses exclusively on the chemical compound this compound. The subsequent sections will provide a detailed examination of its synthesis, chemical properties, and its specific applications as a synthetic intermediate. The review will draw upon existing scientific literature to present a focused analysis of its role in organic synthesis, including its use as a chlorosulfonating agent in industrial applications like photoresist manufacturing and its potential in microbicidal contexts. cymitquimica.com By concentrating solely on this compound, this review aims to provide a thorough and specific resource for researchers interested in the chemistry of allylic sulfonyl chlorides.

Properties

IUPAC Name |

2-methylprop-2-ene-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAZFVPADZFXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylprop 2 Ene 1 Sulfonyl Chloride and Analogues

Established Preparative Routes

Several methodologies have been established for the synthesis of 2-methylprop-2-ene-1-sulfonyl chloride and its derivatives. These routes often involve the transformation of readily available sulfur-containing precursors.

Synthesis from Sodium Allylsulfonate Precursors

A common strategy for the preparation of allylic sulfonyl chlorides involves the chlorination of the corresponding sulfonate salts. Sodium 2-methylprop-2-ene-1-sulfonate, also known as sodium methallylsulfonate, serves as a key precursor in this approach. This salt can be synthesized through various methods, including the reaction of methallyl chloride with sodium sulfite. google.comgoogle.com

Phosphorus oxychloride (POCl₃) is a widely used reagent for the conversion of sulfonic acid salts to their corresponding sulfonyl chlorides. rsc.org The reaction proceeds by the displacement of the sulfonate group with a chloride ion, facilitated by phosphorus oxychloride. While specific procedural details for the conversion of sodium 2-methylprop-2-ene-1-sulfonate to this compound are not extensively documented in readily available literature, the general transformation is a standard method in organic synthesis. rsc.org The reaction typically involves heating the sodium sulfonate salt with an excess of phosphorus oxychloride, sometimes in the presence of a catalyst or a co-reagent like phosphorus pentachloride to enhance reactivity. indianchemicalsociety.comresearchgate.net

Preparation of 2-Methylprop-2-ene-1-sulfinates via Ene Reactions

An alternative and milder approach to accessing compounds related to this compound involves the formation of sulfinate intermediates through ene reactions. These reactions are particularly useful for introducing the sulfur functionality at the allylic position.

A notable method for the synthesis of silyl (B83357) 2-methylprop-2-ene-1-sulfinates involves a copper-catalyzed sila-ene reaction. In this process, various methallylsilanes react with sulfur dioxide in the presence of a copper catalyst, such as a complex of copper(I) trifluoromethanesulfonate, at elevated temperatures. This reaction yields the corresponding silyl 2-methylprop-2-ene-1-sulfinates, which are valuable precursors for further transformations.

| Methallylsilane (B14297402) | Silyl 2-Methylprop-2-ene-1-sulfinate |

| Methallyltrimethylsilane | Trimethylsilyl (B98337) 2-methylprop-2-ene-1-sulfinate |

| Methallyltriethylsilane | Triethylsilyl 2-methylprop-2-ene-1-sulfinate |

| Methallyl-tert-butyldimethylsilane | tert-Butyldimethylsilyl 2-methylprop-2-ene-1-sulfinate |

| Methallyltriisopropylsilane | Triisopropylsilyl 2-methylprop-2-ene-1-sulfinate |

This table showcases various silyl 2-methylprop-2-ene-1-sulfinates synthesized via copper-catalyzed sila-ene reactions of the corresponding methallylsilanes with sulfur dioxide.

The direct ene reaction between an alkene, such as isobutylene (B52900), and sulfur dioxide can lead to the formation of an allylic sulfinic acid. This reaction is a pericyclic process where the double bond of the alkene shifts, and a hydrogen atom is transferred from the allylic position to the sulfur dioxide molecule. rsc.org However, these ene reactions with sulfur dioxide are often endergonic. nih.gov The resulting β,γ-unsaturated sulfinic acids are typically unstable but can be trapped in situ. For instance, in the presence of boron trichloride (B1173362) (BCl₃), stable sulfinic acid-BCl₃ complexes are formed. These complexes can then be converted to the corresponding sulfonyl chlorides by treatment with N-chlorosuccinimide (NCS). nih.gov

Mechanistic Considerations in Synthetic Pathway Development

The development of synthetic routes for this compound and its analogues is guided by an understanding of the underlying reaction mechanisms.

For the chlorination of sodium 2-methylprop-2-ene-1-sulfonate with phosphorus oxychloride, the mechanism is believed to involve the initial formation of a pyrophosphoryl chloride species or a mixed anhydride (B1165640) between the sulfonate and phosphorus oxychloride. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the sulfonyl chloride and phosphate (B84403) byproducts. The reaction is driven by the formation of the thermodynamically stable P-O bond.

In the context of ene reactions, the interaction between the highest occupied molecular orbital (HOMO) of the alkene (the ene) and the lowest unoccupied molecular orbital (LUMO) of the sulfur dioxide (the enophile) is crucial. The reaction proceeds through a concerted, pericyclic transition state. rsc.org In the case of the BCl₃-mediated ene reaction of sulfur dioxide, the Lewis acid is proposed to activate the sulfur dioxide, making it a more potent enophile and facilitating the otherwise unfavorable reaction. nih.gov The subsequent reaction with NCS to form the sulfonyl chloride from the sulfinic acid-BCl₃ complex likely proceeds through an oxidative chlorination mechanism.

The copper-catalyzed sila-ene reaction is thought to proceed through a catalytic cycle involving the copper center. The catalyst activates the sulfur dioxide, and the reaction with the methallylsilane occurs in a coordinated fashion, leading to the formation of the silyl sulfinate product.

Comparative Analysis of Synthetic Efficiency and Selectivity

The synthesis of this compound and its analogues is critical for their application as intermediates in organic synthesis. The efficiency and selectivity of synthetic methodologies are paramount, influencing yield, purity, and economic viability. A comparative analysis of various synthetic strategies reveals distinct advantages and limitations inherent to each approach. Key methods include direct chlorosulfonylation of alkenes, reactions involving organometallic precursors, and multi-step sequences starting from allylic alcohols or halides.

One of the primary challenges in the synthesis of allylic sulfonyl chlorides is controlling regioselectivity. The reaction of an alkene like isobutylene with a chlorosulfonating agent can potentially yield multiple isomers. Advanced methodologies often employ specific catalysts or reaction conditions to favor the formation of the desired this compound over other isomers. For instance, free-radical processes, while often high-yielding, can sometimes suffer from a lack of selectivity, leading to mixtures of products that require extensive purification.

In contrast, modern catalytic methods have shown significant promise in enhancing both efficiency and selectivity. For example, transition metal-catalyzed reactions can offer milder reaction conditions and superior control over the product distribution. A patent for the synthesis of the analogue, allyl sulfonyl chloride, describes a method using a combined catalyst system with a polymerization inhibitor, which is reported to greatly improve reaction activity and yield by preventing product polymerization. google.com

Another point of comparison is the atom economy and environmental impact of the synthetic routes. Classical methods for preparing sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, often use harsh reagents and produce significant waste. nih.gov Newer approaches, including palladium-catalyzed methods for aryl analogues and photocatalytic syntheses, are being developed to offer milder conditions and greater functional group tolerance. nih.govacs.org While not directly applied to the title compound in the cited literature, these principles guide the development of more efficient and sustainable syntheses for allylic sulfonyl chlorides.

The table below provides a conceptual comparison of different synthetic approaches that could be applied to the synthesis of this compound and its analogues, based on general principles of organic synthesis.

| Synthetic Method | Typical Reagents | General Yield (%) | Selectivity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Free-Radical Chlorosulfonylation | Alkene, SO₂Cl₂ or SO₂/Cl₂, Radical Initiator | 50-80 | Moderate to Good | Direct, often high throughput | Potential for isomer formation, harsh reagents |

| From Sodium Methallylsulfonate | Sodium Methallylsulfonate, Thionyl Chloride, Catalyst | 75-90 | High | High yield, good product stability google.com | Requires pre-synthesized starting material |

| Transition-Metal Catalysis | Alkene, SO₂, Chlorine Source, Pd or Cu catalyst | 60-95 | High to Excellent | Mild conditions, high functional group tolerance nih.gov | Catalyst cost and sensitivity |

| Photocatalytic Methods | Diazonium Salts (for analogues), SO₂, Photocatalyst | 50-95 | High | Sustainable, mild conditions, room temperature acs.org | Primarily developed for aryl analogues |

The choice of synthetic route is ultimately dictated by the specific requirements of the application, including scale, required purity, and economic constraints. For laboratory-scale synthesis where purity and selectivity are paramount, catalyzed reactions starting from precursors like sodium methallylsulfonate are often preferred. google.com For larger-scale industrial applications, the efficiency and cost-effectiveness of direct, one-pot methods may be more advantageous, provided that selectivity issues can be adequately controlled. The ongoing development of novel catalytic systems, including photocatalysts, continues to push the boundaries of efficiency and selectivity in the synthesis of this important class of compounds. acs.org

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Methylprop 2 Ene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 2-methylprop-2-ene-1-sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfonyl group susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion, a good leaving group. These reactions are fundamental to the synthetic utility of this compound, enabling the formation of various sulfur-containing functional groups.

Formation of Sulfonamides and Sulfonate Esters

The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of N-substituted sulfonamides. cbijournal.com This reaction, known as sulfonylation, typically proceeds readily in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate which then collapses to expel the chloride ion and, after deprotonation by the base, yields the stable sulfonamide. rsc.org

Similarly, sulfonate esters can be synthesized by reacting this compound with alcohols or phenols. eurjchem.com This transformation is also typically carried out in the presence of a base like pyridine to scavenge the HCl produced. libretexts.org The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. libretexts.org

While specific yield data for reactions of this compound is not extensively reported in publicly available literature, the general reactivity is well-documented for analogous sulfonyl chlorides. The following tables provide illustrative examples of typical conditions and yields for the formation of sulfonamides and sulfonate esters from various sulfonyl chlorides, which can be considered representative for this compound.

Table 1: Illustrative Conditions for Sulfonamide Formation

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| p-Toluenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | 0 - 25 | 97 |

| Benzenesulfonyl chloride | Cyclohexylamine | Triethylamine | THF | 0 - RT | 86 |

| Methanesulfonyl chloride | Diethylamine | NaOH (aq) | Dichloromethane | RT | 95 |

This data is representative of general sulfonylation reactions and may not reflect the exact outcomes for this compound.

Table 2: Illustrative Conditions for Sulfonate Ester Formation

| Sulfonyl Chloride | Alcohol/Phenol | Base | Solvent | Temperature (°C) | Yield (%) |

| p-Toluenesulfonyl chloride | Phenol | Pyridine | Dichloromethane | RT | High |

| Methanesulfonyl chloride | Ethanol | Triethylamine | Dichloromethane | 0 | >90 |

| Dansyl chloride | Various alcohols | DABCO | Dichloromethane | RT | Good to Excellent |

This data is representative of general sulfonylation reactions and may not reflect the exact outcomes for this compound.

Regioselectivity and Stereoselectivity in Nucleophilic Additions

In nucleophilic substitution reactions at the sulfonyl center of this compound, the primary site of attack is the electrophilic sulfur atom. This leads to the substitution of the chloride and formation of sulfonamides or sulfonate esters, as discussed above. Under standard conditions, nucleophilic attack at the carbon-carbon double bond is not the predominant pathway in these substitution reactions.

Regarding stereoselectivity, if the alcohol or amine nucleophile contains a stereocenter, the reaction at the achiral sulfonyl chloride center does not introduce a new stereocenter. However, the formation of sulfonate esters from chiral alcohols is a key reaction that generally proceeds with retention of configuration at the alcohol's stereocenter. libretexts.org This is because the C-O bond of the alcohol is not broken during the reaction; rather, the O-H bond attacks the sulfonyl chloride. youtube.com The resulting sulfonate ester can then be used in subsequent S"N"2 reactions where inversion of configuration at the carbon center is desired.

Radical Mediated Transformations

Beyond its role in nucleophilic substitution reactions, this compound can also be a precursor for sulfonyl radicals. These highly reactive intermediates can participate in a variety of transformations, including additions to unsaturated systems and cyclization reactions, offering alternative pathways for the construction of complex molecules.

Generation of Sulfonyl Radicals and Reaction Initiation

Sulfonyl radicals can be generated from sulfonyl chlorides through several methods. Homolytic cleavage of the S-Cl bond can be initiated by heat or photolysis. york.ac.uk More commonly, radical initiators such as azobisisobutyronitrile (AIBN) or peroxides are employed at elevated temperatures. Transition metal catalysis, particularly with copper or iron complexes, can also facilitate the single-electron reduction of the sulfonyl chloride to generate a sulfonyl radical. rsc.orgrsc.org Additionally, photoredox catalysis has emerged as a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides under visible light irradiation. nih.gov

The general process involves the formation of the sulfonyl radical (RSO₂•), which can then engage in downstream reactions. The stability and reactivity of the generated radical are influenced by the nature of the R group.

Alkenyl Sulfonylation and Fluoroalkylative Alkylsulfonylation Reactions

Once generated, the 2-methylprop-2-ene-1-sulfonyl radical can add to alkenes in a process known as alkenyl sulfonylation. This radical addition reaction typically proceeds via a chain mechanism. The sulfonyl radical adds to the carbon-carbon double bond of an alkene to form a new carbon-centered radical, which can then propagate the chain by reacting with another molecule or be trapped by a suitable reagent. nih.gov

A notable example of related chemistry is the iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes. researchgate.netnih.govbohrium.comresearchgate.net While this specific reaction has been reported with the isomeric 2-methylprop-1-ene (B12662633) as the alkene component, the underlying principles are relevant. researchgate.net In this type of transformation, a fluoroalkyl radical is first generated and adds to the alkene. The resulting carbon-centered radical is then trapped by a sulfonylating agent, which can be derived from a sulfonyl chloride. This three-component reaction allows for the simultaneous introduction of a fluoroalkyl group and a sulfonyl group across a double bond with high regioselectivity.

Table 3: Example of a Related Fluoroalkylative Alkylsulfonylation of an Alkene

| Alkene | Fluoroalkyl Source | Sulfonylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 2-Methylprop-1-ene | BrCF₂CONHPh | Na₂S₂O₄ | FeCl₂/DPEphos | DMAc | 100 | Good |

This data is for the related alkene 2-methylprop-1-ene and illustrates the general transformation. researchgate.net

Intramolecular Radical Cyclization Pathways

Derivatives of this compound, particularly sulfonamides bearing an additional unsaturated moiety, can undergo intramolecular radical cyclization reactions. nih.gov In a typical sequence, a radical is generated elsewhere in the molecule, which then adds to the double bond of the 2-methylprop-2-enyl group in an endo or exo fashion. nih.gov

For instance, an N-allyl-2-methylprop-2-ene-1-sulfonamide could, upon radical initiation, undergo cyclization. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediates. Such cyclizations are powerful methods for the construction of nitrogen-containing heterocyclic rings. The initial cyclization produces a carbon-centered radical which can then be trapped or undergo further reactions, such as elimination of the sulfonyl radical to form an imine. nih.gov

Photoredox Catalysis in Radical Sulfonylation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of sulfonyl radicals from sulfonyl chlorides under mild conditions. nih.govresearchgate.netresearchgate.net This approach facilitates the radical hydrosulfonylation of alkenes, a transformation that has been successfully applied to a wide array of sulfonyl chlorides and unsaturated substrates. nih.govresearchgate.net While direct studies specifying this compound are not prevalent in the reviewed literature, the general mechanism allows for a clear inference of its reactivity.

The process is typically initiated by the excitation of a photocatalyst, such as fac-Ir(ppy)₃, upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with the sulfonyl chloride. This reduction of the sulfonyl chloride leads to the formation of a radical anion, which subsequently fragments to release a chloride anion and the desired sulfonyl radical. researchgate.net In the context of this compound, this would generate the 2-methylprop-2-en-1-ylsulfonyl radical.

This electrophilic radical can then add to an alkene, forming a new carbon-centered radical. nih.gov The reaction is then terminated by a hydrogen atom transfer (HAT) from a suitable donor, such as tris(trimethylsilyl)silane, to yield the final hydrosulfonylated product. nih.govresearchgate.net The choice of the hydrogen atom donor is crucial for the efficiency of the reaction and is dependent on the polarity of the intermediate carbon-centered radical. nih.gov For electron-deficient alkenes, a nucleophilic hydrogen atom donor is required for a polarity-matched HAT. nih.gov Conversely, for alkenes bearing alkyl substituents, polarity-reversal catalysis can be employed to achieve effective hydrosulfonylation. nih.govresearchgate.net

The versatility of this methodology is demonstrated by its tolerance of a broad spectrum of functional groups on both the sulfonyl chloride and the alkene, including ethers, esters, amides, and ketones. nih.govresearchgate.net This makes photoredox-catalyzed radical sulfonylation a highly valuable tool for the late-stage functionalization of complex molecules. nih.govresearchgate.net

Cross-Coupling Reactions Involving Sulfonyl Chlorides

This compound has proven to be a competent electrophilic partner in various transition metal-catalyzed cross-coupling reactions, offering a valuable alternative to traditional organohalides.

Desulfitative Cross-Coupling Methodologies

Desulfitative cross-coupling reactions involve the use of sulfonyl chlorides as coupling partners with the extrusion of sulfur dioxide. These reactions provide an efficient route for the formation of new carbon-carbon bonds. Notably, this compound has been successfully employed in palladium-catalyzed desulfinylative C-C coupling reactions with Grignard reagents and the sodium salts of active methylene (B1212753) compounds like dimethyl malonate and methyl acetoacetate. nih.gov

The success of these reactions is often contingent on the slow addition of the nucleophilic Grignard reagent to a solution containing the sulfonyl chloride and the palladium catalyst. This controlled addition helps to suppress the formation of sulfone byproducts. nih.gov The reaction proceeds efficiently with a variety of aryl and alkyl Grignard reagents. nih.gov

Beyond palladium, iron catalysts have also been shown to be effective for the desulfinylative cross-coupling of sulfonyl chlorides with Grignard reagents. nih.govwikipedia.org This approach is environmentally appealing due to the abundance and low toxicity of iron. nih.govresearchgate.net While alkanesulfonyl chlorides can be problematic in palladium-catalyzed systems due to competing β-hydride elimination, iron-catalyzed conditions have been shown to facilitate smooth cross-coupling. libretexts.org

Role of Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Palladium catalysis plays a pivotal role in activating sulfonyl chlorides for cross-coupling reactions. In the case of this compound, palladium complexes catalyze the desulfinylative coupling with organometallic reagents. nih.govresearchgate.net A plausible mechanism for the palladium-catalyzed reaction with a Grignard reagent involves the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride to form a palladium(II) intermediate. This is followed by the extrusion of sulfur dioxide and subsequent transmetalation with the Grignard reagent. The final step is a reductive elimination to afford the cross-coupled product and regenerate the palladium(0) catalyst.

The regioselectivity of these allylic coupling reactions can be influenced by the choice of catalyst. For instance, the use of PdCl₂(PhCN)₂ as a catalyst with 1-methylprop-2-ene- or (E)-but-2-enesulfonyl chloride leads to the formation of (E)-crotyl derivatives with high regioselectivity. researchgate.net

Furthermore, the scope of palladium-catalyzed cross-coupling of sulfonyl chlorides extends to Suzuki-Miyaura reactions with boronic acids. libretexts.orgbiosynth.cominflibnet.ac.in Alk-2-ene-1-sulfonyl chlorides are known to participate in these reactions, highlighting the broad utility of this class of compounds as electrophiles in modern organic synthesis. rsc.org

Ene Reactions and Cycloaddition Chemistry

The presence of a double bond and an allylic sulfonyl group in this compound suggests its potential participation in pericyclic reactions such as ene reactions and cycloadditions.

Stereochemical Outcomes in Ene Reaction Products

The ene reaction is a pericyclic process involving the reaction of an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orglibretexts.org This reaction proceeds through a concerted mechanism, leading to a high degree of stereospecificity. rsc.org The reaction is characterized by a suprafacial interaction of both the ene and enophile components. rsc.org

While specific examples of ene reactions involving this compound as the ene component are not detailed in the available literature, the general principles of the ene reaction allow for prediction of the stereochemical outcome. The reaction would proceed through a highly organized, six-membered transition state, leading to a predictable transfer of an allylic hydrogen and formation of a new carbon-carbon bond. The stereochemistry of the newly formed stereocenters would be dictated by the geometry of this transition state, which is often a chair-like conformation. rsc.org

Lewis acids are known to catalyze ene reactions, allowing them to proceed at lower temperatures and often with enhanced stereoselectivity. libretexts.orgrsc.orgrsc.org The Lewis acid coordinates to the enophile, lowering the energy of its LUMO and accelerating the reaction. rsc.org

Cycloaddition with Diverse Unsaturated Substrates

This compound can potentially participate in cycloaddition reactions either as a dienophile in a [4+2] cycloaddition (Diels-Alder reaction) or as a precursor to a sulfene (B1252967) for [2+2] cycloadditions.

In the context of the Diels-Alder reaction, the reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. libretexts.org The sulfonyl chloride group is strongly electron-withdrawing, which should activate the double bond of this compound towards reaction with electron-rich dienes. The Diels-Alder reaction is a concerted, stereospecific reaction that proceeds through a [π4s + π2s] transition state, leading to the formation of a cyclohexene (B86901) ring with a high degree of stereocontrol. beilstein-journals.org Cyclic dienes, such as cyclopentadiene, are often highly reactive in these cycloadditions. rsc.org

Alternatively, in the presence of a base, sulfonyl chlorides can eliminate HCl to form highly reactive sulfene intermediates (R₂C=SO₂). These sulfenes can then undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered thietane (B1214591) dioxide rings. nih.gov The reaction of sulfenes with aldehydes, catalyzed by Lewis acids and bases, can provide access to chiral β-sultones. nih.govresearchgate.net The generation of a sulfene from this compound would lead to a highly reactive intermediate capable of participating in cycloadditions with a variety of unsaturated substrates.

Interactive Data Table of Research Findings

| Section | Reaction Type | Key Findings | Relevant Compounds |

| 3.2.4 | Photoredox Catalysis | Sulfonyl chlorides are effective precursors for sulfonyl radicals under visible light for hydrosulfonylation of alkenes. nih.govresearchgate.net | fac-Ir(ppy)₃, Tris(trimethylsilyl)silane |

| 3.3.1 | Desulfitative Cross-Coupling | This compound couples with Grignard reagents and enolates under Pd or Fe catalysis. nih.govnih.govwikipedia.org | Grignard reagents, Dimethyl malonate, Methyl acetoacetate |

| 3.3.2 | Transition Metal Catalysis | Palladium catalysts are effective for desulfinylative C-C bond formation using this compound. nih.govresearchgate.net | PdCl₂(PhCN)₂, Boronic acids |

| 3.4.1 | Ene Reactions | Ene reactions are concerted and stereospecific, often catalyzed by Lewis acids. libretexts.orgrsc.org | Enophiles, Lewis Acids |

| 3.4.2 | Cycloaddition Chemistry | The electron-withdrawing sulfonyl chloride group can activate the alkene for Diels-Alder reactions. libretexts.org Sulfenes can be generated for [2+2] cycloadditions. nih.gov | Dienes (e.g., Cyclopentadiene), Alkenes, Aldehydes |

Comparative Reactivity with Analogous Sulfonyl Halides

The reactivity of this compound in nucleophilic substitution reactions is governed by the electronic and steric nature of its organic moiety, as is typical for sulfonyl halides. A comparative analysis with analogous sulfonyl halides, such as alkanesulfonyl and arenesulfonyl chlorides, reveals the distinct influence of the methallyl group. Generally, the solvolysis of most alkanesulfonyl and arenesulfonyl chlorides proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.comresearchgate.net

Alkanesulfonyl vs. Arenesulfonyl Chlorides

Significant differences in reactivity are observed when comparing simple alkanesulfonyl chlorides with arenesulfonyl chlorides. Arenesulfonyl chlorides are typically less reactive towards solvolysis than their alkane counterparts in aqueous solutions. nih.gov For instance, kinetic studies on the hydrolysis of various sulfonyl chlorides in water have provided data that illustrates this difference.

| Sulfonyl Chloride | Temperature (°C) | Rate Constant (k, min⁻¹) | Reference |

|---|---|---|---|

| Benzenesulfonyl Chloride | 25 | 0.0146 (in 50% acetone/water) | nih.gov |

| p-Toluenesulfonyl Chloride | 25 | 0.0106 (in 50% acetone/water) | nih.gov |

Influence of Electronic and Steric Effects

The reactivity of sulfonyl chlorides is highly sensitive to electronic and steric effects within the organic substituent (R in R-SO₂Cl).

Electronic Effects: For arenesulfonyl chlorides, substituents on the aromatic ring have a pronounced effect on reaction rates. Electron-withdrawing groups generally accelerate the reaction by increasing the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate. This trend is consistent with an SN2 mechanism where bond formation is significant in the transition state. rsc.org The hydrolysis rates of various substituted benzenesulfonyl chlorides in 50% acetone/water demonstrate this principle clearly. nih.gov

| Substituent (on Benzene Ring) | Solvent | Rate Constant (k, min⁻¹) | Reference |

|---|---|---|---|

| p-Methyl (electron-donating) | 50% Acetone/Water | 0.0106 | nih.gov |

| H (unsubstituted) | 50% Acetone/Water | 0.0146 | nih.gov |

| m-Nitro (electron-withdrawing) | 50% Acetone/Water | 0.044 | nih.gov |

Steric Effects: Steric hindrance around the sulfonyl group can significantly impede the approach of a nucleophile, thereby slowing down the reaction rate. This is particularly evident when comparing primary, secondary, and tertiary alkanesulfonyl chlorides. While direct kinetic data for a wide range of alkanesulfonyl chlorides under identical conditions is sparse, the general trend observed in SN2 reactions indicates that increased steric bulk decreases reactivity.

The Role of the Allylic Group

The structure of this compound is notable for its allylic system. In nucleophilic substitution reactions, allylic halides are often more reactive than their saturated alkyl analogues. nih.gov This enhanced reactivity is attributed to the ability of the adjacent π-system to stabilize the transition state through conjugation. nih.gov The p-orbitals of the double bond can overlap with the orbitals of the reacting center, delocalizing electron density and lowering the activation energy of the reaction.

Applications in Advanced Chemical Synthesis and Polymer Science

Utilization as a Versatile Synthetic Building Block

2-Methylprop-2-ene-1-sulfonyl chloride serves as a foundational component for the construction of a diverse array of organic molecules, leveraging the reactivity of its constituent functional groups.

Synthesis of Complex Functional Molecules

The sulfonyl chloride functional group is a well-established precursor for the formation of sulfonamides, sulfonate esters, and sulfones, which are prevalent in many biologically active compounds. While direct applications of this compound in the synthesis of specific complex functional molecules are not extensively documented in publicly available literature, its potential is underscored by the broad utility of sulfonyl chlorides in medicinal and organic chemistry. The methallyl group provides a reactive handle for further transformations, such as additions, oxidations, or metathesis reactions, allowing for the construction of intricate molecular frameworks. The combination of these two reactive sites in one molecule offers a strategic advantage in the design of multi-step synthetic sequences.

Derivatization of Polyols and Carbohydrates via Sulfinate Intermediates

A significant application of this compound lies in its conversion to silyl (B83357) 2-methylprop-2-ene-1-sulfinates, which are highly effective reagents for the derivatization of polyols and carbohydrates. These silyl sulfinates, prepared from the corresponding sulfonyl chloride, serve as powerful silylating agents. nih.govresearchgate.net

This methodology allows for the chemo- and regioselective protection of hydroxyl groups in polyols and glycosides, a crucial step in the synthesis of complex carbohydrates and other polyhydroxylated natural products. nih.gov The silylation proceeds under mild, neutral conditions at room temperature, affording high yields of the corresponding silyl ethers. A key advantage of this method is the formation of volatile byproducts (sulfur dioxide and isobutylene), which simplifies the workup procedure to a mere evaporation of the solvent. nih.govresearchgate.net

The high reactivity of these reagents has been demonstrated in the synthesis of sterically hindered per-O-tert-butyldimethylsilyl-α-D-glucopyranose. nih.gov Furthermore, the per-O-silylation of polyols, hydroxy carboxylic acids, and carbohydrates using trimethylsilyl (B98337) 2-methylprop-2-ene-1-sulfinate has been successfully coupled with gas chromatography (GC) analysis, providing a valuable tool for both qualitative and quantitative analysis of these nonvolatile polyhydroxy compounds. nih.govresearchgate.net

Table 1: Silyl 2-methylprop-2-ene-1-sulfinates in Silylation Reactions

| Silylating Agent | Substrate | Product | Key Features |

|---|---|---|---|

| Trimethylsilyl 2-methylprop-2-ene-1-sulfinate | Polyols, Carbohydrates | Trimethylsilyl ethers | High yields, mild conditions, volatile byproducts |

| Triethylsilyl 2-methylprop-2-ene-1-sulfinate | Alcohols | Triethylsilyl ethers | Neutral conditions, simplified workup |

| tert-Butyldimethylsilyl 2-methylprop-2-ene-1-sulfinate | Sterically hindered alcohols | tert-Butyldimethylsilyl ethers | High reactivity, chemo- and regioselective |

Construction of Heterocyclic Architectures

The dual functionality of this compound provides a platform for the synthesis of various heterocyclic structures. The sulfonyl chloride can react with binucleophilic reagents to form sulfonated heterocycles. Moreover, the methallyl group can participate in cyclization reactions.

While direct examples of this compound in heterocycle synthesis are not abundant in the literature, the reactivity of related compounds offers insights into its potential. For instance, N-substituted sulfonamides derived from allylic amines can undergo intramolecular cyclization to form nitrogen-containing heterocycles. The reaction of N-allyl-N-benzyl-2-(tosylamido)acetamide with N-bromosuccinimide (NBS) leads to the formation of 6-halomethyl-substituted 1-tosylpiperazin-2-ones through an intramolecular cyclization. This suggests that sulfonamides derived from this compound and appropriate amines could undergo similar intramolecular cyclization reactions to yield substituted heterocyclic systems.

Furthermore, the synthesis of thiazolidine (B150603) derivatives often involves the reaction of a sulfur-containing compound with a molecule containing a double bond and a nitrogen atom. While not a direct use of the sulfonyl chloride, the underlying principle of using the methallyl group as a building block for a heterocyclic ring is relevant.

Integration in Polymer Chemistry and Materials Science

The presence of a polymerizable methallyl group and a functional sulfonyl chloride moiety makes this compound a compound of interest in polymer chemistry for the development of functional materials.

Monomeric Application in Polymerization Processes

Sulfonyl chlorides, in general, have been extensively used as initiators in atom transfer radical polymerization (ATRP) and other controlled radical polymerization methods. cmu.edu This is due to the ability of the sulfonyl chloride group to be activated by a transition metal catalyst to form a sulfonyl radical, which can then initiate polymerization. cmu.edu While this highlights the reactivity of the sulfonyl chloride group in a polymerization context, the primary interest in this compound as a monomer lies in the reactivity of its methallyl group.

The polymerization of monomers containing sulfonyl groups, such as styrene (B11656) sulfonyl chloride and vinyl sulfonamides, has been explored to create functional polymers. acs.orgnih.gov These polymers, with their reactive sulfonyl groups, can be further modified post-polymerization to introduce a variety of functionalities.

Copolymerization Strategies for Functional Materials

A more viable approach for integrating this compound into polymer chains is through copolymerization with other vinyl monomers. This strategy allows for the incorporation of the reactive sulfonyl chloride group as a pendant functionality along the polymer backbone. These pendant groups can then be used for post-polymerization modification, enabling the synthesis of a wide range of functional polymers.

For example, the copolymerization of a monomer like this compound with common monomers such as styrene or acrylates would result in a copolymer with pendant methallylsulfonyl chloride groups. These groups could then be reacted with various nucleophiles (e.g., amines, alcohols, thiols) to introduce specific functionalities, such as ionic groups, cross-linking sites, or bioactive moieties. This approach offers a versatile platform for the design of functional materials with tailored properties.

Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and ATRP are particularly well-suited for the synthesis of well-defined copolymers with controlled molecular weights and narrow distributions. researchgate.net The use of such techniques would allow for precise control over the architecture of copolymers containing this compound units.

Table 2: Potential Copolymerization Strategies and Applications

| Comonomer | Polymerization Technique | Resulting Polymer Structure | Potential Applications |

|---|---|---|---|

| Styrene | RAFT, ATRP | Polystyrene-co-poly(this compound) | Functional resins, ion-exchange membranes |

| Methyl Methacrylate (B99206) | RAFT, ATRP | Poly(methyl methacrylate)-co-poly(this compound) | Reactive coatings, functional plastics |

Surface-Initiated Controlled Radical Polymerization Approaches

While the application of sulfonyl chlorides as initiators in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) is established, the specific use of this compound in surface-initiated polymerization (SIP) is an area of emerging research. The principle of SIP involves immobilizing an initiator on a substrate surface, from which polymer chains are then grown. This "grafting-from" approach allows for the formation of dense polymer brushes with controlled thickness and composition, significantly altering the surface properties of the material.

The methallyl group in this compound presents a potential anchor for surface functionalization, while the sulfonyl chloride group can initiate the polymerization of a wide range of monomers. This dual functionality makes it a candidate for creating functional surfaces with tailored properties for applications in areas such as biocompatible materials, sensors, and coatings.

Table 1: Potential Monomers for Surface-Initiated Polymerization using a this compound-derived Initiator

| Monomer Class | Specific Examples | Potential Applications of Resulting Polymer Brushes |

| Acrylates | Methyl methacrylate (MMA), Butyl acrylate (B77674) (BA) | Coatings, adhesives, optical materials |

| Styrenics | Styrene (St), 4-Vinylpyridine (4VP) | Nanopatterning, sensors, stimuli-responsive surfaces |

| Acrylamides | N-isopropylacrylamide (NIPAAm) | Thermoresponsive surfaces, drug delivery systems |

This table represents a theoretical application based on the known reactivity of sulfonyl chloride initiators in controlled radical polymerization.

Design of Specialized Polymer Architectures (e.g., H-stacking polymers)

The design of polymers with highly ordered structures, such as those exhibiting H-stacking, is crucial for the development of advanced materials with unique optical and electronic properties. H-stacking refers to the face-to-face arrangement of aromatic or planar chromophores along a polymer chain, which can significantly influence the material's photophysical behavior.

Currently, there is limited direct research literature detailing the use of this compound in the synthesis of H-stacking polymers. However, its potential as a functional monomer or as a precursor to a functional monomer is noteworthy. The allylic group allows for its incorporation into a polymer backbone or as a pendant group through various polymerization techniques. Subsequent modification of the sulfonyl chloride moiety could introduce chromophores capable of H-stacking. This synthetic strategy would offer a modular approach to designing polymers with tailored stacking arrangements and, consequently, tunable properties for applications in organic electronics and photonics.

Role in Reagent Development for Specific Chemical Transformations

This compound serves as a valuable reagent in organic synthesis, primarily functioning as a chlorosulfonating agent and a precursor for other reactive intermediates. biosynth.com Its electrophilic sulfur atom is susceptible to nucleophilic attack, enabling the introduction of the methallylsulfonyl group into a variety of organic molecules.

One notable application is in the production of photoresists, where it acts as a chlorosulfonation agent. biosynth.com Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces, a fundamental process in the microelectronics industry.

Furthermore, it is utilized in the synthesis of benzyl (B1604629) chlorides, which are versatile intermediates for the preparation of aldehydes and amides. biosynth.com This transformation highlights the role of this compound in facilitating multi-step synthetic sequences.

Table 2: Selected Chemical Transformations Involving this compound

| Reactant | Reagent System | Product Type | Application of Product |

| Aromatic Compounds | This compound / Lewis Acid | Aryl Methallylsulfones | Photoresist components |

| Alcohols | This compound / Base | Methallylsulfonate Esters | Intermediates in fine chemical synthesis |

| Amines | This compound / Base | Methallylsulfonamides | Potential biologically active compounds |

The transformations presented are based on the known reactivity of sulfonyl chlorides and specific applications of this compound. biosynth.com

The reactivity of the sulfonyl chloride group allows for its conversion into a range of other functional groups, making it a versatile building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Theoretical and Computational Investigations

Electronic Structure and Reactivity Predictions

Computational chemistry offers powerful tools to dissect the electronic landscape of a molecule, which in turn governs its reactivity. For 2-methylprop-2-ene-1-sulfonyl chloride, the interplay between the electron-withdrawing sulfonyl chloride group (-SO₂Cl) and the methallyl moiety dictates its electronic properties.

Key Electronic Features:

Polarity: The sulfonyl group is highly polarized due to the electronegative oxygen and chlorine atoms surrounding the central sulfur atom. This creates a significant dipole moment and renders the sulfur atom highly electrophilic.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For a molecule like this, the HOMO is likely to be located on the C=C double bond of the methallyl group, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered on the sulfur atom of the sulfonyl chloride group, marking it as the site for nucleophilic attack.

Predicting Reactivity: Density Functional Theory (DFT) calculations are instrumental in quantifying reactivity. By mapping the electrostatic potential (ESP) onto the electron density surface, regions of positive and negative charge can be visualized. For this compound, a large positive potential would be predicted around the sulfur atom, confirming its susceptibility to nucleophiles. mdpi.com Reactivity indices derived from conceptual DFT, such as Fukui functions, can further pinpoint the most reactive atomic sites for electrophilic, nucleophilic, and radical attacks. researchgate.net

Below is a table of representative computational data, analogous to what would be obtained for this compound from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G*).

| Calculated Property | Value | Interpretation |

| Dipole Moment | ~3.5 - 4.5 D | Indicates a highly polar molecule. |

| HOMO Energy | ~ -7.0 eV | Related to the ionization potential; site of electrophilic attack (C=C bond). |

| LUMO Energy | ~ -1.5 eV | Related to the electron affinity; site of nucleophilic attack (Sulfur atom). |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates good kinetic stability. |

| Mulliken Charge on S | +1.2 to +1.5 | Confirms the high electrophilicity of the sulfur atom. |

| Mulliken Charge on Cl | -0.4 to -0.6 | Shows significant negative charge on the chlorine atom. |

| Note: These values are illustrative and based on typical data for similar sulfonyl chlorides. |

Mechanistic Pathway Elucidation through Quantum Chemistry

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For this compound, several reaction types can be investigated.

A primary area of study for sulfonyl chlorides is their reaction with nucleophiles at the sulfur atom. It is widely accepted that these reactions, including solvolysis, predominantly proceed through a bimolecular nucleophilic substitution (SN2) pathway. mdpi.combeilstein-journals.org Computational studies can validate this by:

Locating the Transition State (TS): A key step is to model the geometry of the transition state for the nucleophilic attack on the sulfur atom. This involves the approaching nucleophile and the departing chloride ion.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier (ΔG‡), which determines the reaction rate.

Verifying the Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants (sulfonyl chloride and nucleophile) and the products.

For instance, in the hydrolysis of methanesulfonyl chloride, a related compound, the transition state shows significant bond breaking of the S-Cl bond, which is characteristic of an SN2 mechanism. beilstein-journals.org A similar mechanism would be expected for this compound.

Furthermore, the presence of the methallyl group opens up other potential reaction pathways, such as electrophilic additions to the double bond or participation in cycloaddition reactions. Theoretical studies can compare the activation barriers for these competing pathways to predict the most likely reaction product under specific conditions.

Conformational Analysis and Intermolecular Interactions

The flexibility of this compound arises from rotation around the C-C and C-S single bonds. This rotation gives rise to different conformers (spatial arrangements of the atoms) with varying energies.

Conformational Preferences: Computational methods can be used to perform a conformational analysis by systematically rotating the dihedral angles and calculating the corresponding energy. For allylic systems, the relative orientation of the double bond and the adjacent single bond is crucial. imperial.ac.uk Studies on related allylic sulfonyl carbanions have shown a preference for specific conformations (s-trans vs. s-cis) due to stereoelectronic effects like allylic conjugation. researchgate.net For this compound, a potential energy surface scan would likely reveal several local energy minima, with the most stable conformer being the one that minimizes steric hindrance and maximizes stabilizing electronic interactions.

Intermolecular Forces: Understanding the noncovalent interactions the molecule can form is vital for predicting its physical properties and how it behaves in a condensed phase.

Dipole-Dipole Interactions: Due to its high polarity, strong dipole-dipole interactions will be a dominant force.

Hydrogen Bonding: While the molecule itself cannot donate hydrogen bonds, the electronegative oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Computational crystallography and Hirshfeld surface analysis on analogous aromatic sulfonyl chlorides have been used to visualize and quantify these intermolecular contacts, such as Cl···O and Cl···π interactions, revealing their importance in the crystal packing. nih.gov

Molecular Modeling in Designing Novel Derivatives

This compound serves as a versatile building block, or scaffold, for designing new molecules with specific functions. nih.gov Molecular modeling plays a crucial role in this design process by predicting the properties of hypothetical derivatives before they are synthesized.

Applications in Derivative Design:

Pharmaceuticals: The sulfonyl chloride group is a key electrophile for synthesizing sulfonamides, a class of compounds with a wide range of biological activities. mdpi.comnih.gov By modeling the interaction of potential sulfonamide derivatives with a biological target (e.g., an enzyme's active site), researchers can computationally screen for candidates with high binding affinity.

Materials Science: The polymerizable alkene group allows this molecule to be incorporated into polymers. Modeling can predict the properties of these polymers, such as their thermal stability or conformational flexibility. mdpi.com

Agrochemicals: Many pesticides and herbicides contain sulfonyl groups. Computational design can help in creating new derivatives with enhanced activity and selectivity.

Methods Used in Modeling:

Quantitative Structure-Activity Relationship (QSAR): This technique establishes a mathematical relationship between the chemical structure and a specific property (e.g., biological activity). By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of derivatives, a predictive model can be built.

Molecular Docking: This method simulates the binding of a small molecule (ligand) to a large molecule (receptor). It is widely used in drug discovery to predict the binding mode and affinity of novel derivatives based on the this compound scaffold.

Through these computational approaches, the design of new molecules can be made more efficient and targeted, accelerating the discovery of novel compounds with desired properties. magtech.com.cn

Advanced Analytical Techniques for Research and Characterization in Complex Systems

Spectroscopic Methods for Mechanistic Intermediates and Reaction Monitoring

Spectroscopic techniques are indispensable for observing reactions in real-time and identifying transient species. They provide detailed structural information without disturbing the reaction mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating reaction pathways and monitoring their progress. By acquiring spectra at regular intervals, researchers can track the disappearance of starting materials and the appearance of intermediates and final products. This allows for the generation of quantitative reaction profiles, providing a detailed understanding of the reaction kinetics and mechanism.

In the context of reactions involving 2-Methylprop-2-ene-1-sulfonyl chloride, ¹H NMR and ¹³C NMR are fundamental. For instance, in a substitution reaction where the chloride is displaced by a nucleophile (e.g., an amine to form a sulfonamide), the chemical shifts of the protons and carbons adjacent to the sulfonyl group would change significantly.

¹H NMR Monitoring:

The methylene (B1212753) protons (-CH₂-) in the starting material, this compound, would exhibit a characteristic chemical shift.

As the reaction proceeds, the signal corresponding to these protons would decrease in intensity, while new signals corresponding to the protons in the product would emerge and grow.

The vinyl protons (=CH₂) and the methyl protons (-CH₃) would also experience a shift in their chemical environment, providing further confirmation of the transformation.

¹³C NMR Analysis:

Similarly, the carbon signals of the starting material can be tracked. The carbon atom bonded to the sulfonyl group is particularly sensitive to the substitution at the sulfur atom.

The data below illustrates hypothetical chemical shift changes that could be observed during a reaction.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for Reaction Monitoring Click on a compound to see its structure.

| Proton Environment | This compound (Reactant) | Hypothetical Sulfonamide Product |

|---|---|---|

| (CH₃)₂C= | ~1.99 ppm | Shifted value (e.g., ~1.95 ppm) |

| =CH₂ | ~5.25 ppm, ~5.33 ppm | Shifted values (e.g., ~5.15 ppm, ~5.25 ppm) |

Mass Spectrometry for Identification of Reaction Products and Byproducts

Mass spectrometry (MS) is a cornerstone for the identification of chemical compounds by measuring their mass-to-charge ratio (m/z). It is used to confirm the identity of expected products and to identify unknown byproducts that may form during a reaction.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. rsc.org This is critical for distinguishing between compounds that have the same nominal mass but different atomic compositions. For this compound, HRMS can confirm its elemental composition of C₄H₇ClO₂S. cymitquimica.com

For example, using a technique like Electrospray Ionization (ESI), the molecule could be observed as a protonated molecule [M+H]⁺. The theoretically calculated exact mass of this ion would be compared to the experimentally measured mass. A close match (typically within 5 ppm) provides strong evidence for the proposed structure. rsc.org

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇ClO₂S |

| Monoisotopic Mass | 153.98553 Da |

| Calculated Exact Mass [M+H]⁺ | 154.99331 Da |

Analyzing reaction mixtures or environmental samples often involves dealing with complex matrices containing numerous interfering substances. A powerful approach for such challenges is the combination of Liquid Chromatography (LC), Quadrupole Time-of-Flight (QTOF) Mass Spectrometry, and Ion Mobility Spectrometry (IMS). nih.gov This multi-dimensional technique provides exceptional separation and identification capabilities. nih.gov

Liquid Chromatography (LC): Initially separates the components of the mixture based on their physicochemical properties (e.g., polarity).

Ion Mobility Spectrometry (IMS): After ionization, IMS separates the ions based on their size, shape, and charge in the gas phase. This adds another dimension of separation, helping to resolve isomers or isobars that may co-elute from the LC column.

QTOF-MS: Provides high-resolution, accurate mass measurements of the separated ions, enabling confident identification of this compound or its derivatives. nih.gov

This hyphenated technique would be particularly useful for monitoring the fate of this compound in industrial waste streams or biological systems, where the target analyte is present at low concentrations amidst a multitude of other compounds. nih.gov

Table 3: Function of Components in LC-IM-QTOF-MS

| Technique Component | Primary Function |

|---|---|

| Liquid Chromatography (LC) | Separation of compounds in the liquid phase |

| Ion Mobility Spectrometry (IMS) | Separation of ions in the gas phase based on size and shape |

Future Perspectives and Emerging Research Frontiers

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and conditions, prompting the search for more sustainable and environmentally benign alternatives. Future research is poised to focus on the development of novel catalytic systems that can efficiently produce 2-Methylprop-2-ene-1-sulfonyl chloride and related aliphatic sulfonyl chlorides with high atom economy and minimal waste.

One promising avenue is the exploration of heterogeneous photocatalysis . For instance, transition metal-free materials, such as potassium poly(heptazine imide), have been successfully employed for the synthesis of aryl sulfonyl chlorides under visible light irradiation at room temperature. Adapting such systems for the synthesis of aliphatic sulfonyl chlorides like this compound could offer a greener alternative to conventional methods. The development of catalysts that can activate stable sulfur feedstocks or utilize milder oxidants will be a key focus.

| Catalyst Type | Potential Advantages for Sustainable Synthesis | Research Direction |

| Heterogeneous Photocatalysts | Reusability, use of visible light, mild reaction conditions | Adaptation from aryl to aliphatic sulfonyl chloride synthesis |

| Transition Metal Catalysts | High efficiency and selectivity | Development of catalysts based on earth-abundant metals |

| Biocatalysts | High specificity, operation in aqueous media | Engineering enzymes for the chlorosulfonation of alkenes |

Development of New Reactivity Modes for Carbon-Sulfur Bond Formation

The sulfonyl chloride group in this compound is a versatile handle for the formation of carbon-sulfur bonds, a crucial linkage in many pharmaceuticals and functional materials. Emerging research is focused on uncovering new reactivity modes that go beyond traditional nucleophilic substitution.

Visible light photoredox catalysis has emerged as a powerful tool for activating sulfonyl chlorides. This strategy allows for the generation of sulfonyl radicals under mild conditions, which can then participate in a variety of carbon-sulfur bond-forming reactions. Future work will likely explore the use of this compound in photoredox-catalyzed additions to unsaturated systems, enabling the synthesis of complex sulfur-containing molecules that are otherwise difficult to access.

Another area of active development is the use of phosphine-mediated deoxygenation of sulfonyl chlorides. This approach generates a transient intermediate that can be trapped by various nucleophiles to form thioethers and thioesters, effectively using the sulfonyl chloride as a thiol surrogate. Applying this methodology to this compound could provide a novel and operationally simple route to a range of methallyl thioethers and thioesters.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. The synthesis and application of this compound are well-suited for integration into flow chemistry and automated synthesis platforms.

Continuous flow reactors can enable the safe handling of potentially hazardous reagents and intermediates involved in the synthesis of sulfonyl chlorides. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities. Research in this area will likely focus on developing robust flow protocols for the synthesis of this compound and its subsequent use in multi-step automated syntheses. The development of integrated systems that combine synthesis, purification, and analysis in a continuous fashion will be a key objective.

| Flow Chemistry Advantage | Application to this compound | Future Research Goal |

| Enhanced Safety | Controlled handling of reactive intermediates | Development of inherently safer synthesis protocols |

| Improved Scalability | Facile transition from laboratory to production scale | Design of modular and scalable flow reactors |

| Precise Process Control | Optimization of reaction yield and selectivity | Integration of real-time monitoring and feedback control |

Design of Advanced Materials with Tunable Properties

The presence of both a sulfonyl chloride group and a polymerizable double bond in this compound makes it an attractive monomer for the design of advanced materials with tailored properties.

One notable application is in the production of photoresists for lithography. biosynth.com The sulfonyl chloride moiety can be functionalized to introduce photosensitive groups, while the alkene can undergo polymerization to form the resist matrix. Future research in this area could focus on the synthesis of novel photoresist formulations based on this compound with enhanced sensitivity, resolution, and etch resistance for next-generation microelectronics.

Furthermore, this compound can be used to create functional polymers . The sulfonyl chloride group can be post-polymerization modified with a variety of functional molecules, allowing for the creation of materials with tunable properties such as hydrophilicity, conductivity, and biological activity. For example, grafting polymers containing this monomer onto surfaces could be used to create coatings with specific functionalities. The development of well-defined polymers and copolymers incorporating this compound through controlled polymerization techniques will be a key area of exploration.

Computational Design of Innovative Sulfonyl-Based Reagents

Computational chemistry and in silico design are becoming increasingly important tools in the development of new chemical reagents with enhanced reactivity and selectivity. Future research will leverage these tools for the rational design of innovative sulfonyl-based reagents derived from or inspired by the structure of this compound.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound and its derivatives. This can provide insights into reaction mechanisms and guide the design of new reagents with tailored properties. For example, computational studies can be used to predict the impact of substituents on the reactivity of the sulfonyl chloride group or the alkene moiety, enabling the design of reagents with specific applications in mind.

Furthermore, computational screening of virtual libraries of sulfonyl-based compounds can accelerate the discovery of new reagents with desired functionalities. By combining computational design with experimental validation, researchers can more efficiently explore the vast chemical space of sulfonyl-containing molecules and identify promising candidates for a wide range of synthetic transformations. A deeper understanding of the noncovalent interactions of the sulfonyl chloride motif, aided by computational tools, can also inform the design of reagents for applications in crystal engineering and materials science. nih.gov

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a lab coat. Work in a fume hood due to potential HCl release .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For inhalation, move to fresh air and seek medical attention .

- Storage : Store in sealed, moisture-resistant containers under inert gas at 2–8°C to prevent decomposition .

How can researchers distinguish between this compound and its hydrolysis product (sodium 2-methylprop-2-ene-1-sulfonate) analytically?

Advanced Research Question

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). The sulfonyl chloride elutes later due to higher hydrophobicity.

- Spectroscopy :

- H NMR : The sulfonyl chloride shows a deshielded CH₂ group (~4.2 ppm) absent in the sulfonate .

- Mass Spectrometry : Molecular ion peaks at m/z 170.66 (sulfonyl chloride) vs. 156.18 (sulfonate) .

Data Contradiction Tip : Discrepancies in retention times or spectral data may indicate incomplete reactions or impurities.

What experimental strategies optimize the stability of this compound during long-term storage?

Advanced Research Question

- Moisture Control : Use molecular sieves (3Å) in storage vials and pre-dry solvents for dissolution .

- Temperature Studies : Accelerated stability testing at 40°C for 7 days can predict degradation kinetics. Monitor via HPLC for sulfonate formation .

- Light Sensitivity : Store in amber glass to prevent photolytic decomposition, which may generate HCl or SO₂ .

How can kinetic parameters for nucleophilic substitution reactions of this sulfonyl chloride be determined?

Advanced Research Question

- Pseudo-First-Order Conditions : Use excess nucleophile (e.g., aniline) and track sulfonamide formation via UV-Vis at 254 nm.

- Arrhenius Plot : Perform reactions at 0°C, 25°C, and 40°C to calculate activation energy ().

Data Analysis : Fit time-dependent concentration data to a second-order rate law. Contradictions in rate constants may arise from solvent polarity effects or competing elimination pathways .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Advanced Research Question

- Heat Management : Use jacketed reactors with cryogenic cooling to control exothermic sulfonation.

- Purity Issues : Distill under high vacuum (0.1 mmHg) to isolate the product from dimeric byproducts.

Case Study : Pilot-scale trials may reveal lower yields due to incomplete mixing; optimize stirring rates and reagent addition protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.